(2R)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine
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Overview
Description
(2R)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine is a chiral morpholine derivative characterized by the presence of a fluorophenyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine typically involves the reaction of 3-fluorobenzaldehyde with ®-phenylethylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired morpholine derivative. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the morpholine ring provides structural stability. The phenylethyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(3-chlorophenyl)-4-(2-phenylethyl)morpholine
- (2R)-2-(3-bromophenyl)-4-(2-phenylethyl)morpholine
- (2R)-2-(3-methylphenyl)-4-(2-phenylethyl)morpholine
Uniqueness
(2R)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
920802-24-0 |
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Molecular Formula |
C18H20FNO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2R)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20FNO/c19-17-8-4-7-16(13-17)18-14-20(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2/t18-/m0/s1 |
InChI Key |
FFGVJKDOAGNDOO-SFHVURJKSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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